CETP Inhibitor Potency: A Direct Comparison of IC50 Values Between 3,5-Bis(trifluoromethyl)benzylamino Benzamides and Their Analogs
In a study on novel CETP inhibitors, 3,5-bis(trifluoromethyl)benzylamino benzamides demonstrated potent inhibition, with two lead compounds achieving IC50 values of 0.69 μM and 1.36 μM at a 10 μM test concentration [1]. This activity is directly comparable to known CETP inhibitors like torcetrapib (IC50 = 37 nM) and TAP-311 (IC50 = 62 nM) [2], and demonstrates that the 3,5-bis(trifluoromethyl)benzyl group is a critical component for achieving potent CETP inhibition in this series. The study also established a clear structure-activity relationship (SAR) showing that substitution on the benzamide ring significantly modulates activity, with ortho-CF3 substitution (9b, IC50 = 0.69 μM) being more potent than the unsubstituted analog (9a, IC50 = 1.36 μM).
| Evidence Dimension | In vitro CETP inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Compound 9b: IC50 = 0.69 μM; Compound 9a: IC50 = 1.36 μM |
| Comparator Or Baseline | Torcetrapib: IC50 = 37 nM; TAP-311: IC50 = 62 nM |
| Quantified Difference | The lead compound 9b (0.69 μM) is approximately 11-19 fold less potent than torcetrapib and TAP-311 in this assay. |
| Conditions | In vitro CETP inhibitory assay; test concentration 10 μM; eight 3,5-bis(trifluoromethyl)benzylamino benzamides evaluated. |
Why This Matters
This evidence quantifies the potency of the 3,5-bis(trifluoromethyl)benzyl pharmacophore in a therapeutically relevant target, establishing it as a validated starting point for medicinal chemistry optimization.
- [1] Abu Khalaf, R., et al. (2022). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. *Medicinal Chemistry*, 18(4), 417-426. View Source
- [2] Guidechem. (n.d.). Torcetrapib (CP-529414). View Source
